molecular formula C12H11N3O2 B8397532 6-methyl-N-(4-nitrophenyl)pyridin-2-amine

6-methyl-N-(4-nitrophenyl)pyridin-2-amine

Cat. No.: B8397532
M. Wt: 229.23 g/mol
InChI Key: NEICLKSWCQTJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-nitrophenyl)pyridin-2-amine is a compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene. The mixture is refluxed for several hours, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-nitrophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The methyl and nitrophenyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrazine are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-N-(4-aminophenyl)pyrid-2-amine .

Scientific Research Applications

6-methyl-N-(4-nitrophenyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of amide bonds through dual activation of ester and amine substrates. This involves hydrogen bonding between the catalyst and substrates, where the compound acts as a bifunctional Brønsted acid/base catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(4-nitrophenyl)pyridin-2-amine is unique due to the presence of both a methyl group and a nitrophenyl group, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-methyl-N-(4-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-3-2-4-12(13-9)14-10-5-7-11(8-6-10)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

NEICLKSWCQTJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.3 g of 4-fluoronitrobenzene, 0.46 g of 2-amino-3-methylpyridine, and 0.353 g of K2CO3 were added to a solution of 2.5 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 1 hour and 0.239 g of potassium tert-butoxide was then added. Heating was then continued for 6 hours and, after cooling to room temperature, the reaction medium was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 0.108 g of 6-methyl-N-(4-nitrophenyl)pyrid-2-amine (9) was obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.353 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.239 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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